BenchChemオンラインストアへようこそ!

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

Medicinal chemistry Radiolabeling Chemical biology

This 2,3,4-trisubstituted pyridine is a privileged scaffold for kinase inhibitor and PET tracer R&D. The simultaneous presence of a 4-iodo (C–I) cross-coupling handle, a 3-fluoro (C–F) metabolic stability modulator, and a sterically hindered tertiary nitrile at the 2-position enables sequential three-point diversification not achievable with mono-halogenated analogs. The iodine specifically supports Pd-catalyzed coupling and halogen-dance lithiation chemistry validated by Rocca et al. For radiolabeling or multi-step synthesis, this intermediate eliminates 1–2 synthetic steps versus starting from the parent 3-fluoro-4-iodopyridine.

Molecular Formula C9H8FIN2
Molecular Weight 290.08
CAS No. 1402390-57-1
Cat. No. B2905130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile
CAS1402390-57-1
Molecular FormulaC9H8FIN2
Molecular Weight290.08
Structural Identifiers
SMILESCC(C)(C#N)C1=NC=CC(=C1F)I
InChIInChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3
InChIKeyRRPNRVURZJQEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile (CAS 1402390-57-1): Research-Grade Halogenated Pyridine Building Block for Drug Discovery


2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile (CAS 1402390-57-1) is a dihalogenated pyridine derivative with the molecular formula C9H8FIN2 and a molecular weight of 290.08 g/mol . The compound features a pyridine ring substituted with both fluorine at the 3-position and iodine at the 4-position, along with a 2-methylpropanenitrile moiety at the 2-position. This specific substitution pattern makes it a member of the 2,3,4-trisubstituted pyridine family, which is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and peptidomimetics [1]. The compound is available from multiple suppliers, including Biosynth (via CymitQuimica), with a stated minimum purity of 95% .

Why Generic Substitution of 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile with Close Analogs Is Chemically Inadvisable


Substituting 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile with a closely related analog is chemically inadvisable because the compound’s value derives from the simultaneous presence of three distinct functional handles—the C–I bond, the C–F bond, and the α-substituted nitrile—each offering orthogonal reactivity in multi-step synthesis. Removing iodine eliminates the heavy-atom radiolabeling potential and the capacity for Pd-catalyzed cross-coupling at the 4-position; omitting fluorine alters the scaffold’s electron-withdrawing character, pKa profile, and metabolic stability [1]; and replacing the 2-methylpropanenitrile moiety with a simpler group fundamentally changes the steric environment and hydrogen-bonding capacity. As demonstrated in foundational metalation studies by Rocca et al., the 3-fluoro-4-iodopyridine core enables directed ortho-lithiation with subsequent halogen-dance chemistry that is not accessible to non-iodinated or non-fluorinated congeners [2].

Quantitative Differentiation Evidence for 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile vs. Its Closest Analogs


Molecular Weight Differentiation: The Iodine Advantage Over Non-Iodinated Analogs

The target compound (MW 290.08) carries an iodine atom at the 4-position, yielding a molecular weight approximately 77% larger than the corresponding non-iodinated analog 2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile (CAS 871239-59-7, MW 164.18). This mass difference is critical for radiolabeling applications using iodine-125 or iodine-131, and for LC-MS detection sensitivity in metabolite identification studies . The iodine also provides a heavy-atom scattering center for X-ray crystallography phasing, a capability absent in the non-iodinated comparator .

Medicinal chemistry Radiolabeling Chemical biology

Fluorine pKa Modulation: Evidence from Oxidosqualene Cyclase Inhibitor Scaffolds

In a study of 4-piperidinopyridine inhibitors of oxidosqualene cyclase (OSC), Brown et al. synthesized compound 10 from 3-fluoro-4-iodopyridine and measured its pKa as 6.7. This was significantly higher than the chloro-substituted analog (pKa 5.8), a difference attributed to reduced twisting of the piperidine ring caused by the smaller fluoro substituent [1]. While this study used the des-nitrile precursor 3-fluoro-4-iodopyridine rather than the target compound itself, the fluoro substituent's effect on pKa is a direct consequence of the 3-fluoro-4-iodo substitution pattern that the target compound shares.

Enzyme inhibition Physical organic chemistry Lead optimization

Directed Ortho-Lithiation Reactivity: The Halogen-Dance Advantage Over Non-Iodinated Pyridines

Rocca et al. (1993) demonstrated that 3-fluoro-4-iodopyridine undergoes directed ortho-lithiation with LDA at low temperature, with the iodo group directing lithiation followed by rapid ortho-migration (halogen-dance) to yield stabilized iodolithiopyridines in high yields [1]. This reactivity pathway is unique to the iodo-substituted scaffold; the corresponding bromo- or chloro-substituted pyridines undergo lithiation at lower efficiency, and non-halogenated pyridines lack the directing group entirely. The resulting lithio intermediates were successfully trapped with electrophiles to produce polysubstituted pyridines, which were further elaborated to fused polyaromatic alkaloids including perlolidine and δ-carbolines.

Synthetic methodology Organometallic chemistry C–H functionalization

Supply Chain Differentiation: Vendor Availability and Purity Specifications

The target compound is supplied by Biosynth (via CymitQuimica) with a minimum purity of 95% and a molecular weight of 290.1 g/mol, available in 25 mg and 250 mg quantities . In contrast, the non-iodinated analog 2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile (CAS 871239-59-7) has been listed as a discontinued product by the same vendor, indicating potential supply instability for this comparator . The 4-iodo-only analog 2-(4-iodopyridin-2-yl)-2-methylpropanenitrile (CAS 1217486-73-1) is available from Apollo Scientific with 95% purity . No published analytical certification data (e.g., HPLC chromatograms, NMR spectra, elemental analysis) were identified for the target compound in publicly accessible databases, limiting independent purity verification.

Chemical procurement Quality control Supply chain

Scaffold Versatility for Cross-Coupling: Dual Halogen Differentiation

The target compound possesses two chemically distinct halogen substituents (C–F at position 3, C–I at position 4) on the pyridine ring, enabling sequential chemoselective functionalization. A 2004 study on 2,3,4-substituted pyridines as scaffolds for tripeptidomimetics explicitly highlighted the possibility of differentiating between the reactivities of the two halogen handles in 3-alkyl-2-fluoro-4-iodopyridine derivatives [1]. The C–I bond undergoes oxidative addition to Pd(0) catalysts far more readily than the C–F bond, allowing selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 4-position while preserving the fluorine for subsequent SNAr or fluorination-specific transformations. This orthogonal reactivity is absent in the mono-halogenated analogs (e.g., CAS 871239-59-7, which has only fluorine) and in the 4-iodo-only analog (CAS 1217486-73-1, which lacks fluorine).

Cross-coupling chemistry Diversity-oriented synthesis Medicinal chemistry

Optimal Procurement and Application Scenarios for 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile


Radiolabeled Probe Development via Iodine-125/131 Incorporation

The presence of iodine at the 4-position makes this compound inherently suitable for cold-iodine reference standard preparation and, following isotopic exchange or electrophilic radioiodination, for PET/SPECT tracer development [1]. Research groups developing kinase-targeted imaging agents should prioritize this compound over the non-iodinated analog (CAS 871239-59-7), which cannot serve as a radiolabeling precursor, and over the 4-iodo-only analog (CAS 1217486-73-1), which lacks the fluorine atom beneficial for metabolic stability [2].

Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

The orthogonal reactivity of the C–I and C–F bonds enables sequential diversification: Pd-catalyzed cross-coupling at the 4-position (using the C–I bond) followed by nucleophilic aromatic substitution or further metal-catalyzed coupling at the 3-position (using the C–F bond) [1]. The 2-methylpropanenitrile group additionally provides a sterically hindered tertiary nitrile that can serve as a metabolically stable hydrogen-bond acceptor or be hydrolyzed to the corresponding carboxylic acid for further elaboration. This three-point diversification strategy is not achievable with any mono-halogenated analog [2].

pKa-Modulated Lead Optimization in Cholesterol Biosynthesis Inhibition

Building on the work of Brown et al. (2001), the 3-fluoro-4-iodopyridine scaffold can be elaborated to 4-piperidinopyridine OSC inhibitors with pKa values in the 6.7 range, which was shown to correlate with oral bioavailability in rat models (ED₈₀ = 0.7 mg/kg for the chloro analog, with the fluoro analog exhibiting a higher pKa and potentially different pharmacokinetic properties) [1]. The target compound, bearing the 2-methylpropanenitrile moiety, serves as a more advanced intermediate than 3-fluoro-4-iodopyridine itself, potentially shortening the synthetic route by 1–2 steps.

Halogen-Dance Lithiation for Polycyclic Alkaloid Synthesis

The iodo substituent at the 4-position is essential for directed ortho-lithiation followed by halogen-dance rearrangement, a methodology validated by Rocca et al. (1993) for the synthesis of perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes [1]. The resulting lithio intermediates can be trapped with a wide range of electrophiles, providing access to polysubstituted pyridines that are otherwise difficult to prepare. Procurement of this specific fluoro-iodo scaffold is mandatory for accessing this reaction manifold; non-iodinated or bromo-substituted analogs either fail to direct lithiation or do so with significantly lower efficiency.

Quote Request

Request a Quote for 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.